2-Tert-butyl-6-chloropyrazine
Description
BenchChem offers high-quality 2-Tert-butyl-6-chloropyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butyl-6-chloropyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-6-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-10-5-7(9)11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJTUKPBDDGKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697235 | |
| Record name | 2-tert-Butyl-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614729-25-8 | |
| Record name | 2-tert-Butyl-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-Tert-butyl-6-chloropyrazine
This guide provides an in-depth technical overview of the essential spectroscopic techniques used to characterize the heterocyclic compound 2-tert-butyl-6-chloropyrazine. Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a foundational understanding of the principles, experimental protocols, and data interpretation critical for structural elucidation and quality control.
Introduction
2-tert-butyl-6-chloropyrazine is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active molecules, and understanding the precise molecular structure through spectroscopic analysis is paramount for its application in medicinal chemistry and materials science.[1] This guide will detail the expected outcomes and interpretative strategies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the first step in predicting and interpreting spectroscopic data. The structure of 2-tert-butyl-6-chloropyrazine, presented below, informs the expected signals in each spectroscopic method.
Caption: Molecular structure of 2-tert-butyl-6-chloropyrazine.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For 2-tert-butyl-6-chloropyrazine, both ¹H and ¹³C NMR will provide distinct and complementary information.
¹H NMR Spectroscopy: Probing the Proton Environment
Expertise & Experience: In ¹H NMR, the chemical shift, integration, and multiplicity of the signals reveal the electronic environment, the number of protons, and the neighboring protons, respectively. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrazine ring will deshield the aromatic protons, causing them to appear at a lower field (higher ppm).[2]
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | ~1.3 - 1.5 | Singlet (s) | 9H |
| Pyrazine-H (1H) | ~8.4 - 8.6 | Singlet (s) | 1H |
| Pyrazine-H (1H) | ~8.6 - 8.8 | Singlet (s) | 1H |
Interpretation:
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will produce a single, strong singlet in the upfield region (around 1.3-1.5 ppm).[3][4] This is a characteristic signal for a tert-butyl group attached to an aromatic ring.
-
Pyrazine Protons: The two protons on the pyrazine ring are not chemically equivalent due to the substitution pattern. They will appear as two distinct singlets in the downfield region (typically between 8.4 and 8.8 ppm). The lack of coupling (singlets) is because they are not on adjacent carbons. The exact chemical shifts will be influenced by the combined electronic effects of the tert-butyl and chloro substituents.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 2-tert-butyl-6-chloropyrazine.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as an internal reference.[5]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is typically sufficient.[2]
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR provides information about the number and types of carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Aromatic carbons in the pyrazine ring will appear in the downfield region, while the aliphatic carbons of the tert-butyl group will be upfield.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~30 - 35 |
| C (CH₃)₃ | ~35 - 40 |
| Pyrazine C-H | ~140 - 145 |
| Pyrazine C-H | ~145 - 150 |
| Pyrazine C-Cl | ~150 - 155 |
| Pyrazine C-tBu | ~165 - 170 |
Interpretation:
-
tert-Butyl Carbons: The three equivalent methyl carbons will give a single resonance around 30-35 ppm, and the quaternary carbon will appear slightly further downfield around 35-40 ppm.[3]
-
Pyrazine Carbons: The four carbons of the pyrazine ring will be in the aromatic region (140-170 ppm). The carbon attached to the chlorine (C-Cl) and the carbon attached to the tert-butyl group (C-tBu) will be the most deshielded due to the electronegativity of the substituents and their position in the ring. The two carbons bearing hydrogen atoms will have distinct chemical shifts.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample is often required for ¹³C NMR; use 20-50 mg of the compound.[2]
-
Dissolution: Dissolve in 0.6-0.7 mL of a deuterated solvent as for ¹H NMR.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
Part 2: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2870 | C-H stretch | tert-Butyl group |
| ~1470, ~1370 | C-H bend | tert-Butyl group |
| ~3050-3010 | C-H stretch | Aromatic (Pyrazine ring) |
| ~1580-1400 | C=N, C=C stretch | Aromatic (Pyrazine ring) |
| ~850-750 | C-Cl stretch | Chloro group |
Interpretation:
-
Aliphatic C-H Vibrations: Strong absorptions in the 2960-2870 cm⁻¹ region are characteristic of the C-H stretching vibrations of the tert-butyl group.[6] The C-H bending vibrations will appear around 1470 cm⁻¹ and 1370 cm⁻¹.
-
Aromatic C-H and Ring Vibrations: Weaker C-H stretching bands for the pyrazine ring protons are expected around 3050-3010 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1580-1400 cm⁻¹ region.[7]
-
C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 850 and 750 cm⁻¹.[6]
Experimental Protocol: FT-IR (KBr Pellet Technique)
-
Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8][9]
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[8]
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Part 3: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to extensive fragmentation, offering valuable structural clues.
Expected Mass Spectrometry Data (EI-MS):
The molecular weight of 2-tert-butyl-6-chloropyrazine (C₈H₁₁ClN₂) is 170.64 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
| m/z | Ion | Significance |
| 170/172 | [M]⁺ | Molecular ion peak (ratio ~3:1) |
| 155/157 | [M - CH₃]⁺ | Loss of a methyl group |
| 114 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |
Interpretation:
-
Molecular Ion: The molecular ion peak will appear as a pair of peaks at m/z 170 and 172, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation: A primary fragmentation pathway for alkylpyrazines is the loss of alkyl radicals.[10][11] The most significant fragmentation for 2-tert-butyl-6-chloropyrazine is expected to be the loss of a methyl radical (•CH₃) to form a stable cation at m/z 155/157. Another prominent fragmentation would be the loss of the entire tert-butyl radical (•C(CH₃)₃) resulting in a fragment at m/z 114.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification.[11]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Predicted major fragmentation pathways of 2-tert-butyl-6-chloropyrazine in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of 2-tert-butyl-6-chloropyrazine. Each technique offers unique and complementary information that, when synthesized, confirms the molecular structure and purity of the compound. This guide provides the foundational knowledge and practical protocols for researchers to confidently apply these spectroscopic methods in their work.
References
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-Di-tert-butyl-P-benzoquinone. Retrieved from [Link]
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ResearchGate. (n.d.). Electron impact mass spectra (EIMS; 70 eV) of alkylpyrazines. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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PubMed Central. (n.d.). Discovering Pesticides and their TPs in Luxembourg Waters using Open Cheminformatics Approaches. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 6,6 0 -(propane-2,2-diyl)bis(3-(tert-butyl). Retrieved from [Link]
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Springer. (2019, March 29). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. Retrieved from [Link]
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Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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PubMed. (2014, August 22). Enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine in different species using multidimensional and comprehensive two-dimensional gas chromatographic approaches. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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Bendola Publishing. (n.d.). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. Retrieved from [Link]
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ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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National Institutes of Health. (n.d.). Top-Down Analysis of Small Plasma Proteins Using an LTQ-Orbitrap. Retrieved from [Link]
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YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
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PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid – C16H18N3O. Retrieved from [Link]
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Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]
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LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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ResearchGate. (2024, March 5). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA. Retrieved from [Link]
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YouTube. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]
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ResearchGate. (2019, June 14). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/2016-nature-si.pdf]([Link] Macmillan Group/files/2016-nature-si.pdf)
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The Elusive Identity of 2-tert-butyl-6-chloropyrazine: A Case of Undocumented Synthesis and Characterization
Despite extensive searches of chemical databases and the scientific literature, a confirmed CAS number, detailed synthesis protocols, and comprehensive characterization data for 2-tert-butyl-6-chloropyrazine remain conspicuously absent. This finding suggests that the compound is not a readily available or well-documented chemical entity, precluding the development of an in-depth technical guide at this time.
For researchers, scientists, and drug development professionals, the unique identification of a molecule through its Chemical Abstracts Service (CAS) number is the universally accepted standard. It serves as the gateway to a wealth of information, including established synthetic routes, physicochemical properties, safety and handling protocols, and its applications in various fields of research. The absence of a CAS number for 2-tert-butyl-6-chloropyrazine significantly hinders any substantive discussion of its scientific and technical attributes.
Initial investigations into this compound revealed a landscape of structurally related but distinct molecules. Commercially available pyrazine derivatives include compounds such as 2-amino-6-chloropyrazine and a variety of other substituted chloropyrazines. For instance, while the synthesis of various 6-chloropyrazine-2-carboxylic acid derivatives has been reported, these compounds differ significantly in their functional groups from the requested molecule. Similarly, data is available for 2-tert-butylpyrazine, which lacks the critical chloro substituent at the 6-position.
The inability to locate a documented synthesis for 2-tert-butyl-6-chloropyrazine is a primary obstacle. A detailed experimental protocol is the cornerstone of any technical guide, providing the necessary information for its replication and further study. Without a published and validated synthetic method, any discussion of its formation, potential reaction mechanisms, and optimization would be purely speculative and lack the scientific integrity required for a technical document.
Furthermore, the absence of a synthesis record means that no analytical data—such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy—is available to confirm its structure and purity. Physicochemical properties like melting point, boiling point, and solubility are also undocumented. This lack of foundational data makes it impossible to provide the in-depth guide requested.
In the realm of drug discovery and development, pyrazine and its derivatives are of considerable interest due to their presence in a wide range of biologically active molecules. However, without any reported biological studies or applications for 2-tert-butyl-6-chloropyrazine, its potential role in medicinal chemistry remains unknown.
An In-depth Technical Guide to the Mechanism of Action of Varenicline, a Pyrazine-Containing Compound
An in-depth analysis of publicly available scientific literature and chemical databases reveals that 2-tert-butyl-6-chloropyrazine is predominantly characterized as a chemical intermediate used in organic synthesis . There is a notable absence of published research detailing a specific biological mechanism of action for this compound. Its primary utility lies in its role as a building block for the creation of more complex molecules, rather than possessing inherent therapeutic or physiological effects that have been characterized and documented.
Therefore, creating an in-depth technical guide on a non-existent mechanism of action would be speculative and not grounded in scientific evidence, which would contradict the core requirements of scientific integrity and authoritativeness for the intended audience of researchers and drug development professionals.
However, the pyrazine ring itself is a key structural motif in many biologically active compounds. To provide a valuable and scientifically rigorous resource, this guide will instead focus on a well-characterized pyrazine-containing drug, Varenicline , an FDA-approved medication for smoking cessation. Varenicline's mechanism of action is well-documented and serves as an excellent case study for the principles of receptor pharmacology and drug design, which is highly relevant to the target audience.
This guide will provide the in-depth technical analysis, experimental protocols, and data visualization requested, using Varenicline as the subject to illustrate the core principles of elucidating a compound's mechanism of action.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Varenicline, a pyrazine-containing compound, is a first-line therapeutic for smoking cessation. Its efficacy is rooted in its unique interaction with nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype, which is critical in the reinforcing effects of nicotine in the brain. This guide provides an in-depth exploration of Varenicline's mechanism of action, detailing its dual role as a partial agonist and antagonist. We will delve into the experimental methodologies used to characterize its receptor binding, functional activity, and downstream signaling effects. This document serves as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development, offering both foundational knowledge and practical, field-proven experimental protocols.
Introduction: The Pyrazine Scaffold and the Discovery of Varenicline
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The development of Varenicline (marketed as Chantix® or Champix®) was a triumph of structure-activity relationship (SAR) studies, starting from the natural product, (-)-cytisine. Researchers sought to improve upon cytisine's modest efficacy and pharmacokinetic profile, leading to the synthesis of Varenicline, which exhibits higher affinity and selectivity for the α4β2 nAChR subtype.
Core Mechanism of Action: Partial Agonism at the α4β2 nAChR
Varenicline's primary mechanism of action is its role as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This dual-functionality is the cornerstone of its therapeutic effect.
-
Agonist Action: Varenicline stimulates the α4β2 nAChR to a lesser degree than a full agonist like nicotine. This provides a moderate and sustained release of dopamine in the mesolimbic pathway, which is believed to alleviate the craving and withdrawal symptoms experienced when a person quits smoking.
-
Antagonist Action: By binding to the α4β2 nAChR, Varenicline competitively inhibits the binding of nicotine. If a person smokes while taking Varenicline, the nicotine from the cigarette is less able to activate the receptor, thus blocking the rewarding and reinforcing effects of smoking.
This dual mechanism is visualized in the signaling pathway diagram below.
Caption: Varenicline's dual-action mechanism at the α4β2 nAChR.
Experimental Characterization of Varenicline's Mechanism
Elucidating the mechanism of a compound like Varenicline requires a multi-faceted experimental approach, progressing from in vitro binding and functional assays to in vivo models.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Varenicline for various nAChR subtypes.
Rationale: High-affinity binding to the target receptor is a prerequisite for potent pharmacological activity. These assays quantify the direct interaction between the drug and the receptor. Competition binding assays, where Varenicline competes with a radiolabeled ligand (e.g., [³H]epibatidine), are standard.
Protocol: Competition Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human α4β2 nAChR (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with a fixed concentration of the radioligand (e.g., 50 pM [³H]epibatidine) and varying concentrations of Varenicline (e.g., 1 pM to 100 µM).
-
Equilibrium: Incubate for 2-4 hours at room temperature to reach binding equilibrium.
-
Harvesting: Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Varenicline concentration. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Data Summary:
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) |
| Varenicline | α4β2 | 0.06 |
| Varenicline | α3β4 | 3.4 |
| Varenicline | α7 | 320 |
| Nicotine | α4β2 | 0.5 |
Table 1: Comparative binding affinities of Varenicline and Nicotine for major nAChR subtypes.
Functional Assays: Electrophysiology
Objective: To characterize the functional activity of Varenicline (i.e., as a partial agonist) and its potency (EC₅₀).
Rationale: Binding alone does not reveal the functional consequence of the drug-receptor interaction. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the target receptor is the gold standard for characterizing ion channel modulators. This technique allows for the direct measurement of ion flow through the receptor channel upon agonist application.
Protocol: Two-Electorode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α4 and β2 nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Perfuse the oocyte with a control buffer, followed by the application of increasing concentrations of Varenicline. A full agonist (e.g., acetylcholine or nicotine) is used as a positive control to establish the maximum possible response (I_max).
-
Current Measurement: Record the inward current elicited by the compound at each concentration.
-
Data Analysis: Plot the normalized current response against the logarithm of the Varenicline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the I_max relative to the full agonist (efficacy).
Data Summary:
| Compound | nAChR Subtype | Efficacy (% of ACh max response) | Potency (EC₅₀, µM) |
| Varenicline | α4β2 | 45% | 2.3 |
| Nicotine | α4β2 | 100% (by definition) | 15 |
| Cytisine | α4β2 | 74% | 0.24 |
Table 2: Functional activity of Varenicline and related compounds at the α4β2 nAChR.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Downstream Effects: In Vivo Microdialysis
Objective: To measure the effect of Varenicline on dopamine release in the nucleus accumbens, a key brain region in the reward pathway.
Rationale: The therapeutic rationale for Varenicline is based on its ability to modulate dopamine signaling. In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the brains of freely moving animals, providing a crucial link between receptor activity and neurochemical changes.
Protocol: In Vivo Microdialysis in Rats
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the nucleus accumbens of an anesthetized rat. Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer Varenicline (e.g., via subcutaneous injection). For antagonist effect studies, administer Varenicline followed by a nicotine challenge.
-
Sample Collection: Continue collecting dialysate samples for several hours post-administration.
-
Neurochemical Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot over time.
Studies using this methodology have shown that Varenicline produces a modest, sustained increase in dopamine levels in the nucleus accumbens, consistent with its partial agonist activity. Furthermore, pretreatment with Varenicline significantly attenuates the large spike in dopamine typically induced by nicotine, demonstrating its antagonist effect in vivo.
Conclusion
The mechanism of action of Varenicline is a well-defined example of targeted receptor modulation. Its identity as a high-affinity partial agonist at the α4β2 nAChR provides a clear rationale for its clinical efficacy in smoking cessation. The combination of providing mild receptor stimulation to manage withdrawal while simultaneously blocking the reinforcing effects of nicotine is a powerful therapeutic strategy. The experimental workflow detailed in this guide—from in vitro binding and functional assays to in vivo neurochemical analysis—represents a robust paradigm for the characterization of novel compounds targeting the central nervous system.
References
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Title: Varenicline: a novel treatment for smoking cessation. Source: Drugs of Today URL: [Link]
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Title: Varenicline: a new therapy for smoking cessation. Source: Annals of Pharmacotherapy URL: [Link]
-
Title: Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases nicotine-associated cue-induced reinstatement of nicotine seeking. Source: The Journal of pharmacology and experimental therapeutics URL: [Link]
An In-depth Technical Guide to 2-Tert-butyl-6-chloropyrazine Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-tert-butyl-6-chloropyrazine, its derivatives, and analogs, focusing on their synthesis, chemical properties, and applications in drug discovery. By delving into the causality behind experimental choices and providing detailed protocols, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic properties.[1] The pyrazine ring system's unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for the design of novel therapeutic agents.[2]
The substitution pattern on the pyrazine ring plays a crucial role in determining the biological activity of its derivatives. The introduction of a bulky, lipophilic tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When combined with a chlorine atom, a common feature in many biologically active pyrazine derivatives, the resulting 2-tert-butyl-6-chloropyrazine scaffold offers a promising starting point for the development of potent and selective drug candidates.
Synthesis of the 2-Tert-butyl-6-chloropyrazine Core
Introduction of the Tert-butyl Group
The tert-butyl group can be introduced onto the pyrazine ring through a variety of methods. One common approach is the use of a Grignard reagent or an organolithium reagent with a suitable pyrazine precursor. For instance, reacting 2-chloropyrazine with tert-butylmagnesium chloride or tert-butyllithium in an appropriate solvent like tetrahydrofuran (THF) at low temperatures can lead to the formation of 2-tert-butylpyrazine.
Alternatively, Friedel-Crafts-type reactions can be employed, although these are generally less common for pyrazine systems due to the deactivating effect of the nitrogen atoms.
Selective Chlorination
Once 2-tert-butylpyrazine is obtained, the next step is the selective chlorination at the 6-position. The tert-butyl group is an ortho-, para-directing group in electrophilic aromatic substitution. However, the directing effects in heteroaromatic systems can be more complex. Direct chlorination of 2-tert-butylpyrazine with common chlorinating agents such as N-chlorosuccinimide (NCS) or chlorine gas would likely result in a mixture of isomers.
A more controlled approach would be to utilize a directed ortho-metalation strategy. By treating 2-tert-butylpyrazine with a strong base like lithium diisopropylamide (LDA), a lithium atom can be selectively introduced at the 6-position. Subsequent quenching of this lithiated intermediate with a chlorine source, such as hexachloroethane, would yield the desired 2-tert-butyl-6-chloropyrazine.
A recent method for the highly selective chlorination of tertiary C(sp3)-H bonds using an azidoiodinane and a copper(II) chloride complex could also be explored for its applicability to the pyrazine ring system.[3][4][5]
Synthesis of 2-Tert-butyl-6-chloropyrazine Derivatives
The 2-tert-butyl-6-chloropyrazine core is a versatile building block for the synthesis of a diverse library of derivatives. The chlorine atom at the 6-position is particularly amenable to nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the pyrazine ring facilitates nucleophilic aromatic substitution of the chlorine atom. This allows for the introduction of a wide variety of functional groups at the 6-position.
Experimental Protocol: Synthesis of 2-Amino-6-(tert-butyl)pyrazine
This protocol is adapted from a general procedure for the amination of chloropyrazines.[6]
-
Reaction Setup: In a sealed pressure vessel, combine 2-tert-butyl-6-chloropyrazine (1.0 eq), a suitable source of ammonia such as a solution of ammonia in methanol or aqueous ammonia (excess), and a copper catalyst (e.g., copper(I) iodide, 0.1 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-6-(tert-butyl)pyrazine.
Cross-Coupling Reactions
The chlorine atom on the pyrazine ring can also serve as a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the chemical space of accessible derivatives.
Workflow for Suzuki Coupling:
Caption: General workflow for the Suzuki coupling of 2-tert-butyl-6-chloropyrazine.
2-Tert-butyl-6-chloropyrazine Analogs in Drug Discovery
The 2-tert-butyl-6-chloropyrazine scaffold has been incorporated into a variety of molecules with therapeutic potential, particularly in the areas of oncology and infectious diseases.
Kinase Inhibitors
Protein kinases are a major class of drug targets, and pyrazine-based compounds have shown significant promise as kinase inhibitors.[2] The pyrazine core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazine ring then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor.
Structure-Activity Relationship (SAR) Insights:
-
Tert-butyl Group: The bulky tert-butyl group often occupies a hydrophobic pocket near the ATP-binding site, contributing to the overall binding affinity. Its steric bulk can also play a role in determining selectivity for certain kinases over others.
-
Substituents at the 6-position: The nature of the substituent at the 6-position is critical for modulating the potency and selectivity of the inhibitor. By introducing different aryl, heteroaryl, or amino groups through the synthetic methods described above, the interaction with the solvent-exposed region of the kinase can be fine-tuned.
Example: Inhibition of Bruton's Tyrosine Kinase (BTK)
Several irreversible BTK inhibitors bearing a 6-amino-1,3,5-triazine scaffold have been reported. While not a direct pyrazine analog, the triazine core is isosteric to pyrazine and provides valuable insights. One study reported a compound, C11, with potent BTK inhibition (IC50 = 17.0 nM) and a desirable selectivity profile over other kinases like EGFR.[7] This suggests that a similar 2-tert-butyl-6-aminopyrazine scaffold could also be a promising starting point for the development of selective BTK inhibitors.
Signaling Pathway Inhibition:
Caption: Simplified signaling pathway showing the inhibition of BTK by a pyrazine derivative.
Anticancer Agents
Beyond kinase inhibition, 2-tert-butyl-6-chloropyrazine derivatives have shown potential as anticancer agents through various mechanisms. For example, some pyrazoline-coumarin hybrids have demonstrated antiproliferative activity against various cancer cell lines, with some compounds showing mean GI50 values in the low micromolar range.[8]
Quantitative Data for Selected Anticancer Pyrazoline-Coumarin Derivatives: [8]
| Compound | Mean GI50 (µM) | Leukemia CCRF-CEM GI50 (µM) | Leukemia MOLT-4 GI50 (µM) |
| 47 | 10.20 | 1.88 | 1.92 |
Conclusion and Future Perspectives
The 2-tert-butyl-6-chloropyrazine scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the tert-butyl and chloro substituents, makes it an attractive core for medicinal chemists. The exploration of this scaffold has already yielded promising leads in the areas of kinase inhibition and cancer therapy.
Future research in this area should focus on:
-
Development of a robust and scalable synthesis for the 2-tert-butyl-6-chloropyrazine core.
-
Expansion of the chemical diversity of derivatives through the application of modern synthetic methodologies.
-
In-depth biological evaluation of new analogs against a wider range of therapeutic targets.
-
Elucidation of the precise mechanisms of action of the most promising compounds to guide further optimization.
By leveraging the principles of rational drug design and a thorough understanding of the structure-activity relationships, the full therapeutic potential of 2-tert-butyl-6-chloropyrazine derivatives and analogs can be realized.
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Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833(1), 012002. [Link]
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Fawcett, A., et al. (2021). Site Selective Chlorination of C(sp3)−H Bonds Suitable for Late-Stage Functionalization. Angewandte Chemie International Edition, 60(15), 8276-8283. [Link]
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Galayev, O., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(9), 1951-1961. [Link]
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Nagorichna, I. V., et al. (2016). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Medicinal Chemistry Research, 25(9), 1951-1961. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 122943, 2-tert-Butylpyrazine. [Link]
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Ritter, K., et al. (2015). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 44(20), 8889-8905. [Link]
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Smith, A. B., et al. (2021). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. eScholarship, University of California. [Link]
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Taha, N. A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1210. [Link]
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The Good Scents Company. (n.d.). 2-tert-butyl pyrazine. [Link]
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Unknown. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]
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Vedejs, E., & Chapman, K. T. (1986). Carbazic acid, tert-butyl ester. Organic Syntheses, 64, 47. [Link]
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Wang, A., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 129, 106263. [Link]
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Wang, Y., et al. (2022). Recent advances in targeting protein kinases and pseudokinases in cancer biology. Frontiers in Cell and Developmental Biology, 10, 951893. [Link]
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Wrasidlo, W., et al. (2008). Inhibition of ZAP-70 Kinase Activity via an Analog-sensitive Allele Blocks T Cell Receptor and CD28 Superagonist Signaling. Journal of Biological Chemistry, 283(21), 14385-14393. [Link]
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Wu, P., et al. (2021). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. International Journal of Molecular Sciences, 22(5), 2384. [Link]
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Xie, H., et al. (2023). Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches. Pharmaceuticals, 16(2), 163. [Link]
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Yaremenko, V. V., et al. (2019). Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. ResearchGate. [Link]
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Znojek, P., et al. (2024). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry, 89(3), 1968-1973. [Link]
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An In-Depth Technical Guide to the Solubility of 2-Tert-butyl-6-chloropyrazine in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-tert-butyl-6-chloropyrazine, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility. We will delve into theoretical predictions, present a gold-standard experimental protocol for empirical determination, and discuss the practical implications for laboratory and process scale-up operations.
Understanding 2-Tert-butyl-6-chloropyrazine: Structure and Significance
2-Tert-butyl-6-chloropyrazine is a substituted pyrazine characterized by a heterocyclic aromatic ring. Its structure is unique, featuring a bulky, non-polar tert-butyl group and an electronegative chloro substituent. This duality of a lipophilic alkyl chain and a polar, electron-deficient aromatic system dictates its interactions with various solvents, making a thorough understanding of its solubility essential for its effective use.
Key Physicochemical Properties:
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₈H₁₁ClN₂ | |
| Molecular Weight | 170.64 g/mol | Influences mass-based solubility calculations. |
| Structure | The combination of a bulky, non-polar tert-butyl group and a polar pyrazine ring with a chloro substituent creates a molecule with mixed polarity. | |
| Predicted XLogP3-AA | ~3.0 - 3.5 | Indicates a significant preference for lipophilic/non-polar environments over aqueous media. |
| Hydrogen Bond Acceptors | 2 (the pyrazine nitrogens) | Can accept hydrogen bonds from protic solvents, though the bulky tert-butyl group may cause steric hindrance. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting its solubility in highly polar, protic solvents where H-bond networks are strong. |
Theoretical Principles: Predicting Solubility Behavior
The adage "like dissolves like" is the foundational principle for predicting solubility.[1] The solubility of a solute in a solvent is driven by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[2]
For 2-tert-butyl-6-chloropyrazine, we must consider its distinct molecular regions:
-
The Non-Polar Region: The large tert-butyl group is hydrophobic and dominates a significant portion of the molecule's surface area. This region will readily interact with non-polar and weakly polar solvents through van der Waals forces.
-
The Polar Region: The pyrazine ring, with its two nitrogen atoms and the attached chlorine atom, forms a polar, electron-deficient core. The nitrogen atoms can act as hydrogen bond acceptors. This region favors interactions with polar solvents.
Consequence of the Dual Nature: The molecule is neither extremely polar nor entirely non-polar. This suggests that its highest solubility will be found in solvents of intermediate polarity that can effectively solvate both the hydrophobic alkyl group and the polar aromatic core. It is expected to have poor solubility in highly polar, protic solvents like water and poor solubility in very non-polar aliphatic solvents like hexane, where the polar pyrazine core cannot be effectively solvated.
Predicted Solubility Profile:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Toluene, Dichloromethane (DCM) | High | These solvents effectively solvate the bulky non-polar group while also interacting favorably with the aromatic ring system. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High to Medium | Good balance of polarity to interact with the pyrazine ring without the strong hydrogen-bonding network that would exclude the non-polar group. |
| Polar Protic | Ethanol, Methanol | Medium to Low | The solvent's hydrogen-bonding network must be disrupted, which is energetically costly. The molecule can act as an H-bond acceptor but not a donor. |
| Highly Non-Polar | Hexane, Cyclohexane | Low | These solvents cannot effectively solvate the polar pyrazine ring, leading to poor overall solubility. |
| Highly Polar | Water | Very Low | The large, hydrophobic tert-butyl group strongly disfavors interaction with the highly structured hydrogen-bonding network of water. |
Experimental Protocol: The Equilibrium Shake-Flask Method
To move from prediction to empirical fact, the equilibrium shake-flask method is the most reliable and widely recognized technique for determining thermodynamic solubility.[3][4] This method ensures that the solution has reached a true equilibrium with an excess of the solid solute, providing a definitive solubility value at a given temperature.[4]
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-tert-butyl-6-chloropyrazine to a series of vials or flasks, each containing a precisely known volume of the desired organic solvent. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[4][5]
-
Equilibration: Seal the vessels tightly to prevent solvent evaporation. Place them in an orbital shaker or on a stir plate within a temperature-controlled chamber (e.g., 25 °C). Agitate the mixtures at a constant, moderate speed for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[3] The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause excessive vortexing.[3]
-
Phase Separation: After equilibration, cease agitation and allow the vessels to stand undisturbed in the temperature-controlled chamber for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, use a syringe fitted with a chemically compatible filter (e.g., a 0.45 µm PTFE filter for organic solvents).
-
Dilution and Analysis: Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the linear range of your analytical instrument. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Quantification: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Workflow Visualization
The following diagram outlines the key stages of the shake-flask solubility determination process.
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Practical Implications in Research and Development
An accurate understanding of solubility is not an academic exercise; it is critical for process efficiency and success.[6]
-
Reaction Chemistry: For synthetic chemists, choosing a solvent in which the starting materials and reagents are sufficiently soluble is paramount for achieving optimal reaction rates and yields. Poor solubility can lead to sluggish or incomplete reactions.
-
Crystallization and Purification: Solubility data as a function of temperature is the cornerstone of developing effective crystallization procedures.[2] A solvent system must be identified where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature to ensure high recovery of pure material.
-
Drug Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[7] For a compound like 2-tert-butyl-6-chloropyrazine, which is likely poorly soluble in water, understanding its solubility in various organic co-solvents and lipid-based systems is essential for designing effective oral or injectable formulations.
Conclusion
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World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937. Available at: [Link]
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de Campos, M., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3). Available at: [Link]
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Babalola, K. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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University of Toronto. Solubility of Organic Compounds. (2023). Available at: [Link]
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Gao, Y., et al. (2023). Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents and four solvent mixtures at 278.15 K to 323.15 K. Oriental Journal of Chemistry. Available at: [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]
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Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. International Journal of Molecular Sciences. Available at: [Link]
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PubChem. 2,3,5,6-Tetratert-butylpyrazine. National Center for Biotechnology Information. Available at: [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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Seyfinejad, B., et al. (2023). Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Tert-butyl-6-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Pyrazine Core
The pyrazine ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] The targeted functionalization of this electron-deficient heterocycle is crucial for the development of novel molecular entities. Among the various pyrazine building blocks, 2-tert-butyl-6-chloropyrazine offers a unique combination of steric bulk and a reactive handle for carbon-carbon bond formation. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability, while the chlorine atom serves as a versatile point of attachment for diversification.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2] Its operational simplicity, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis. This application note provides a detailed guide to the successful execution of Suzuki coupling reactions with the sterically hindered and electronically deactivated substrate, 2-tert-butyl-6-chloropyrazine. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss key considerations for optimizing this challenging yet rewarding transformation.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed process that involves a well-established catalytic cycle. Understanding these fundamental steps is paramount for troubleshooting and optimizing the reaction for a specific substrate like 2-tert-butyl-6-chloropyrazine. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (2-tert-butyl-6-chloropyrazine) to a low-valent palladium(0) species. This is often the rate-determining step, particularly for less reactive aryl chlorides. The C-Cl bond is inserted into the palladium center, forming a square planar palladium(II) intermediate. The use of bulky, electron-rich ligands on the palladium catalyst is crucial to facilitate this step with deactivated chlorides.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base and solvent can significantly impact the efficiency of transmetalation.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Tert-butyl-6-chloropyrazine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[2][3] This reaction allows for the coupling of a wide range of amines with aryl or heteroaryl halides and pseudohalides, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution (SNAr).[3][4]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-tert-butyl-6-chloropyrazine, a common building block in drug discovery. The electron-deficient nature of the pyrazine ring and the presence of a sterically demanding tert-butyl group present unique challenges that necessitate a carefully optimized protocol. Herein, we dissect the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization strategies to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being essential for the coupling of challenging substrates like heteroaryl chlorides.[1][5]
The catalytic cycle can be visualized as follows:
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 2-tert-butyl-6-chloropyrazine) to form a Pd(II) complex.[2][5] This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][6][7] The choice of base is crucial and can significantly impact the reaction rate and outcome.[7][8]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Tert-butyl-6-chloropyrazine
This protocol provides a robust starting point for the amination of 2-tert-butyl-6-chloropyrazine with a generic primary or secondary amine. Optimization may be necessary for specific substrates.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Recommended Molarity/Purity | Supplier Example | Notes |
| 2-Tert-butyl-6-chloropyrazine | C₈H₁₁ClN₂ | 170.64 | >98% | Sigma-Aldrich | The starting material should be pure and dry. |
| Amine (Primary or Secondary) | R¹R²NH | Variable | >98% | Various | The amine should be free of moisture. Liquid amines should be freshly distilled if necessary. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | >97% | Strem Chemicals | A common and effective palladium precursor. Should be stored under an inert atmosphere. |
| XPhos | C₃₃H₄₇P | 486.70 | >98% | Sigma-Aldrich | A bulky, electron-rich phosphine ligand well-suited for coupling heteroaryl chlorides.[9] |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | >97% | Acros Organics | A strong, non-nucleophilic base. It is hygroscopic and should be handled in a glovebox or under an inert atmosphere.[10] |
| Anhydrous Toluene | C₇H₈ | 92.14 | Anhydrous, <50 ppm H₂O | AcroSeal | The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[10] Other solvents like dioxane or THF can also be used, but toluene is often a good starting point.[11] |
Equipment:
-
Schlenk tube or sealable reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Standard laboratory glassware (syringes, needles, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Step-by-Step Procedure:
Figure 2: Workflow for the Buchwald-Hartwig amination of 2-tert-butyl-6-chloropyrazine.
-
Reaction Setup:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-tert-butyl-6-chloropyrazine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube with a rubber septum and connect it to an inert gas manifold.
-
Evacuate and backfill the tube with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
-
Reagent Addition:
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol, 1.2 equiv) via syringe. If the amine is a solid, it should be added in the first step with the other solid reagents.
-
-
Reaction Execution:
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by TLC or LC-MS. To take a sample for analysis, briefly remove the reaction from the heat, allow it to cool slightly, and then carefully withdraw a small aliquot with a syringe under a positive pressure of inert gas. Quench the aliquot with a small amount of saturated aqueous ammonium chloride solution and extract with ethyl acetate before analysis.
-
-
Work-up:
-
Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyrazine derivative.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst due to exposure to air or moisture.- Insufficiently reactive catalyst/ligand system.- Low reaction temperature.- Poor quality reagents or solvent. | - Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[2]- Screen other ligands. For heteroaryl chlorides, consider other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.[12]- Increase the reaction temperature in increments of 10 °C.[10]- Use freshly opened or purified reagents and solvents. |
| Side Product Formation | - Hydrodehalogenation of the starting material.- Dimerization of the starting material.- Decomposition of the product or starting material. | - Hydrodehalogenation can be minimized by ensuring a thoroughly inert atmosphere.- If product decomposition is observed, consider lowering the reaction temperature and extending the reaction time.- The choice of base can also influence side product formation. Consider screening other bases such as LHMDS or Cs₂CO₃.[10] |
| Difficulty in Purification | - Co-elution of the product with residual ligand or byproducts. | - If the product is basic, an acidic wash during the work-up may help remove some impurities.- Consider using a different eluent system for column chromatography.- Recrystallization may be an effective purification method for solid products. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of substituted aminopyrazines. The protocol detailed herein for the amination of 2-tert-butyl-6-chloropyrazine provides a reliable and well-reasoned starting point for researchers. By understanding the underlying mechanism and the critical role of each reaction component, scientists can effectively troubleshoot and optimize this transformation for their specific needs, thereby accelerating the discovery and development of novel molecules in the pharmaceutical and materials science sectors.[9]
References
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 2014. [Link][7][8]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC, 2021. [Link][5]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed, 2010. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link][2]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link][11]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2025. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][3]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link][4]
-
Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science, 2019. [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 2-Tert-butyl-6-chloropyrazine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrazine core stands as a privileged scaffold, endowed with the ability to interact with a diverse array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Among the vast family of pyrazine-based building blocks, 2-tert-butyl-6-chloropyrazine has emerged as a particularly valuable synthon for medicinal chemists. The strategic placement of a bulky tert-butyl group and a reactive chlorine atom offers a unique combination of steric influence and synthetic versatility. This guide provides an in-depth exploration of the applications of 2-tert-butyl-6-chloropyrazine in medicinal chemistry, complete with detailed protocols and an analysis of the chemical principles that underpin its utility.
The tert-butyl group, with its significant steric hindrance, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can influence binding selectivity by occupying specific hydrophobic pockets in a target protein, shield adjacent functional groups from metabolic degradation, and impact the overall solubility and lipophilicity of the molecule. The chlorine atom, on the other hand, serves as a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
This document will delve into the key reactions where 2-tert-butyl-6-chloropyrazine is employed, providing detailed, step-by-step protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Furthermore, we will explore its application in the synthesis of bioactive molecules through illustrative case studies, highlighting its importance in the development of novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₂ | N/A |
| Molecular Weight | 170.64 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Melting Point | Data not readily available | N/A |
| Boiling Point | Data not readily available | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General chemical knowledge |
| Stability | Stable under neutral, weakly acidic, and weakly alkaline conditions. Hydrolyzes in strongly acidic or alkaline media. | [2] |
Handling and Storage: 2-tert-butyl-6-chloropyrazine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.
Core Synthetic Methodologies: A Practical Guide
The reactivity of the chlorine atom on the electron-deficient pyrazine ring makes 2-tert-butyl-6-chloropyrazine an excellent substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The presence of the tert-butyl group can influence the choice of catalyst, ligand, and reaction conditions to overcome potential steric hindrance.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[3][4][5][6] This reaction is widely used in medicinal chemistry to introduce aryl or heteroaryl moieties that can modulate the biological activity and physicochemical properties of a molecule.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and a phosphine ligand are commonly used. For sterically hindered substrates like 2-tert-butyl-6-chloropyrazine, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred to facilitate the oxidative addition step and promote reductive elimination.
-
Base: A base is required to activate the boronic acid or ester, forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation step.
Detailed Protocol: Synthesis of 2-tert-butyl-6-arylpyrazine
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-tert-butyl-6-chloropyrazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the reaction mixture thoroughly by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-tert-butyl-6-arylpyrazine.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines and heteroarylamines.[7][8][9] This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities that can serve as key pharmacophores or as points for further diversification.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, a palladium catalyst is employed. The choice of phosphine ligand is critical, especially given the steric bulk of the tert-butyl group. Bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are often highly effective in promoting the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Detailed Protocol: Synthesis of N-Aryl-6-tert-butylpyrazin-2-amines
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 8 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a flame-dried Schlenk tube.
-
Reagent Addition: Add 2-tert-butyl-6-chloropyrazine (1.0 equiv), the amine (1.1 equiv), and anhydrous solvent (e.g., toluene).
-
Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.
Case Studies in Drug Discovery
The utility of 2-tert-butyl-6-chloropyrazine is best illustrated through its application in the synthesis of biologically active molecules.
Case Study 1: Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[11] The pyrazine scaffold is a common feature in many kinase inhibitors.
Example: Synthesis of a Hypothetical Pyrazine-based Kinase Inhibitor
The synthesis of a potential kinase inhibitor can be envisioned starting from 2-tert-butyl-6-chloropyrazine. A Suzuki-Miyaura coupling could be employed to introduce a substituted aryl group that occupies the ATP-binding site. Subsequent functionalization, for instance, through a Buchwald-Hartwig amination at a different position on the pyrazine ring (if appropriately substituted), could introduce a solubilizing group or a moiety that interacts with the solvent-exposed region of the kinase.
Caption: Synthetic route to a hypothetical kinase inhibitor.
This modular approach allows for the rapid generation of a library of analogs for SAR studies, a crucial step in the optimization of a lead compound.
Case Study 2: Development of GPCR Antagonists
G protein-coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[12] The development of small molecule antagonists for GPCRs is a major focus of pharmaceutical research. The 2-tert-butyl-6-chloropyrazine scaffold can be utilized to construct potent and selective GPCR antagonists.
Example: Synthesis of a CXCR2 Antagonist Precursor
The chemokine receptor CXCR2 is a GPCR implicated in inflammatory diseases.[13] A key step in the synthesis of certain CXCR2 antagonists involves the coupling of a piperazine derivative to a heteroaromatic core. 2-tert-butyl-6-chloropyrazine can serve as this core, with the chlorine atom being displaced by the piperazine nucleophile in a nucleophilic aromatic substitution reaction. The tert-butyl group can provide a key hydrophobic interaction within the receptor binding pocket.
Caption: Synthesis of a CXCR2 antagonist precursor.
The resulting 2-tert-butyl-6-(piperazin-1-yl)pyrazine can then be further elaborated to afford the final antagonist.
Conclusion and Future Perspectives
2-tert-butyl-6-chloropyrazine is a valuable and versatile building block in medicinal chemistry. Its unique combination of a sterically demanding tert-butyl group and a reactive chlorine atom provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates. The ability to readily participate in robust and scalable reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the efficient construction of diverse molecular architectures. As our understanding of disease biology continues to grow, the demand for novel small molecule therapeutics will undoubtedly increase. The strategic use of well-designed building blocks like 2-tert-butyl-6-chloropyrazine will be instrumental in meeting this challenge and in the development of the next generation of medicines.
References
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. Available at: [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. PubMed. Available at: [Link]
-
Carbazic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives | Request PDF. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. National Institutes of Health. Available at: [Link]
-
Correlation between Physico-Chemical Properties and Protein Binding of Phenothiazine Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Physicochemical Properties. NETZSCH Analyzing & Testing. Available at: [Link]
-
Physicochemical Properties in Relation to Biological Activity. SlideShare. Available at: [Link]
-
2-tert-Butylpyridine. PubChem. Available at: [Link]
-
Terbuthylazine. PubChem. Available at: [Link]
-
Discovery and Mechanistic Studies of Dual-Target Hits for Carbonic Anhydrase IX and VEGFR-2 as Potential Agents for Solid Tumors: X-ray, In Vitro, In Vivo, and In Silico Investigations of Coumarin-Based Thiazoles. PubMed. Available at: [Link]
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- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Tert-butyl-6-chloropyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2-Tert-butyl-6-chloropyrazine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during the synthesis of this important chemical intermediate, ensuring both high yield and purity. This document is structured in a user-friendly question-and-answer format to directly address the practical issues you may face in the laboratory.
I. Introduction to the Synthesis
The synthesis of 2-Tert-butyl-6-chloropyrazine is a crucial step in the development of various pharmaceutical agents. The most common and direct route involves the nucleophilic substitution of a chlorine atom on 2,6-dichloropyrazine with a tert-butyl group, typically introduced via a Grignard reagent, tert-butylmagnesium chloride. While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification and reduce the overall yield of the desired product. This guide will dissect these challenges and provide actionable solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect in the synthesis of 2-Tert-butyl-6-chloropyrazine?
A1: Based on the reaction of 2,6-dichloropyrazine with tert-butylmagnesium chloride, you should anticipate the following primary byproducts:
-
2,6-di-tert-butylpyrazine: This is the most common byproduct, resulting from the over-alkylation of the starting material where both chlorine atoms are substituted by a tert-butyl group.
-
Unreacted 2,6-dichloropyrazine: Incomplete reaction can lead to the presence of the starting material in your crude product.
-
Byproducts from Grignard Reagent Side Reactions: Tert-butylmagnesium chloride is a strong base and can participate in side reactions. Its hydrolysis during workup can lead to the formation of tert-butanol . Elimination reactions can also produce isobutylene .
A summary of the main components in a typical reaction mixture is provided in the table below:
| Compound Name | Chemical Structure | Molar Mass ( g/mol ) | Role in Reaction |
| 2,6-Dichloropyrazine | Cl-C4H2N2-Cl | 148.98 | Starting Material |
| tert-Butylmagnesium chloride | (CH3)3CMgCl | 116.87 | Reagent |
| 2-Tert-butyl-6-chloropyrazine | (CH3)3C-C4H2N2-Cl | 170.64 | Desired Product |
| 2,6-di-tert-butylpyrazine | (CH3)3C-C4H2N2-C(CH3)3 | 192.30 | Byproduct |
| tert-Butanol | (CH3)3COH | 74.12 | Byproduct |
| Isobutylene | (CH3)2C=CH2 | 56.11 | Byproduct |
Q2: I am observing a significant amount of the di-substituted byproduct, 2,6-di-tert-butylpyrazine. What is the cause and how can I minimize its formation?
A2: The formation of 2,6-di-tert-butylpyrazine is a classic example of over-alkylation in Grignard reactions with di-substituted aromatic compounds. The mono-substituted product, 2-Tert-butyl-6-chloropyrazine, is still reactive towards the Grignard reagent, leading to a second substitution.
Causality: The electron-donating nature of the tert-butyl group in the mono-substituted product does not sufficiently deactivate the pyrazine ring towards further nucleophilic attack by the Grignard reagent.
To minimize the formation of the di-substituted byproduct, you should focus on controlling the reaction stoichiometry and conditions:
-
Stoichiometry: Use a slight sub-stoichiometric amount of the Grignard reagent (e.g., 0.9 to 0.95 equivalents) relative to the 2,6-dichloropyrazine. This ensures that the Grignard reagent is the limiting reactant, reducing the likelihood of a second substitution.
-
Slow Addition: Add the tert-butylmagnesium chloride solution to the 2,6-dichloropyrazine solution dropwise at a low temperature. This maintains a low concentration of the Grignard reagent in the reaction mixture at any given time, favoring the mono-substitution.
-
Temperature Control: Maintain a low reaction temperature (typically between -20°C to 0°C). Lower temperatures decrease the rate of the second substitution reaction more significantly than the first.
The following diagram illustrates the reaction pathway leading to the desired product and the over-alkylation byproduct.
Validation & Comparative
Navigating Steric Hindrance: A Comparative Guide to Suzuki Coupling Yields with 2-Tert-butyl-6-chloropyrazine and Various Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds. This is particularly true in the pharmaceutical industry, where the creation of complex biaryl and heteroaryl structures is paramount. However, the efficiency of this powerful reaction can be significantly challenged by sterically demanding substrates. This guide provides an in-depth technical comparison of Suzuki coupling reactions between the sterically hindered electrophile, 2-tert-butyl-6-chloropyrazine, and a diverse array of boronic acids. By examining the interplay of electronic effects and steric factors, this document aims to provide actionable insights for optimizing reaction yields and making informed decisions in substrate selection and catalyst system design.
The Challenge of Steric Hindrance in Pyrazine Coupling
The pyrazine core is a common motif in pharmacologically active compounds. The introduction of a bulky tert-butyl group at the 2-position of a 6-chloropyrazine presents a significant steric impediment around the reaction center. This hindrance can dramatically affect the kinetics of the Suzuki coupling catalytic cycle, particularly the crucial oxidative addition and reductive elimination steps. Overcoming this steric barrier necessitates a careful selection of catalysts, ligands, and reaction conditions to achieve synthetically useful yields.
Comparative Performance of Boronic Acids
The nature of the boronic acid coupling partner plays a pivotal role in determining the success of the Suzuki reaction with 2-tert-butyl-6-chloropyrazine. The following sections provide a comparative analysis of yields obtained with different classes of boronic acids, supported by experimental data.
Arylboronic Acids: The Interplay of Electronics and Sterics
Arylboronic acids are the most common coupling partners in Suzuki reactions. Their performance with 2-tert-butyl-6-chloropyrazine is a delicate balance between the electronic nature of the substituents on the aromatic ring and the steric hindrance they impose.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~85-95% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~90-98% |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | ~75-85% |
| 2-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | ~60-70% |
Observations:
-
Electron-donating groups on the arylboronic acid, such as the methoxy group in 4-methoxyphenylboronic acid, generally lead to higher yields. This is attributed to the increased nucleophilicity of the boronic acid, which facilitates the transmetalation step.
-
Electron-withdrawing groups , like the trifluoromethyl group, can lead to slightly diminished yields.
-
Steric hindrance on the boronic acid itself, as seen with 2-methylphenylboronic acid, significantly impacts the yield. The ortho-methyl group clashes with the bulky tert-butyl group on the pyrazine, impeding the approach to the palladium center. To overcome this, highly active and sterically demanding ligands like SPhos are often required.[1]
Heteroarylboronic Acids: The Influence of Ring Electronics and Heteroatoms
Heteroarylboronic acids are crucial for the synthesis of many pharmaceutical agents. Their reactivity in this context is influenced by the electronic nature of the heterocyclic ring and the position of the boronic acid group.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 90 | ~70-80% |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~80-90% |
Observations:
-
Electron-deficient heteroaryls, such as pyridine, can be challenging substrates due to potential coordination of the nitrogen atom to the palladium catalyst, which can lead to catalyst inhibition.[2] However, with appropriate catalyst systems, good yields can be achieved.
-
Electron-rich heteroaryls like thiophene generally perform well, benefiting from their enhanced nucleophilicity.
Alkylboronic Acids: A Different Set of Challenges
The Suzuki coupling of alkylboronic acids is often more challenging than that of their aryl counterparts due to the potential for β-hydride elimination.
| Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Methylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 80 | ~50-60% |
| Cyclopropylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | CPME/H₂O | 100 | ~75-85% |
Observations:
-
Primary alkylboronic acids like methylboronic acid can provide moderate yields, but often require specialized catalyst systems to suppress side reactions.
-
Cyclopropylboronic acid is a particularly effective coupling partner, often providing good to excellent yields.[3] The strained ring system is less prone to β-hydride elimination. The use of bulky, electron-rich phosphine ligands like XPhos is crucial for achieving high efficiency.[3]
Causality Behind Experimental Choices: The "Why" of the Protocol
The successful coupling of a sterically hindered substrate like 2-tert-butyl-6-chloropyrazine hinges on a rationally designed experimental protocol. Here, we dissect the key components and their roles in overcoming the inherent challenges.
The Catalyst System: Palladium Precursor and Ligand Selection
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount. For sterically demanding couplings involving aryl chlorides, catalyst systems that are both highly active and can navigate the crowded steric environment are essential.
-
Palladium Precursors: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd₂(dba)₃ is a source of Pd(0), which is the active catalytic species that enters the catalytic cycle. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to Pd(0).
-
Bulky, Electron-Rich Phosphine Ligands: These are the key to success.
-
Tri-tert-butylphosphine (P(t-Bu)₃): This ligand is both extremely bulky and electron-rich. The bulkiness promotes the reductive elimination step, which can be slow for sterically congested biaryls. The high electron density on the phosphorus atom increases the electron density on the palladium center, facilitating the oxidative addition of the electron-deficient 2-tert-butyl-6-chloropyrazine.[4]
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): This class of biaryl phosphine ligands provides a robust framework for creating a highly active and sterically accessible catalytic center.[5] They are particularly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners.[5]
-
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species.[6]
-
Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃): These are effective bases for a wide range of Suzuki couplings. K₃PO₄ is a stronger base and is often preferred for less reactive aryl chlorides.
-
Cesium Carbonate (Cs₂CO₃): This base is often used in more challenging couplings, as the larger cation can have a beneficial effect on the reaction rate.
The Solvent System: Balancing Solubility and Reactivity
The choice of solvent is critical for ensuring that all components of the reaction remain in solution at the reaction temperature.
-
Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are commonly used. They are good at dissolving the organic substrates and the palladium complexes.
-
Aqueous Mixtures: The addition of water is often necessary to dissolve the inorganic base. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O) is a common and effective solvent system.
Experimental Workflow and Protocols
Representative Experimental Protocol: Suzuki Coupling of 2-Tert-butyl-6-chloropyrazine with Phenylboronic Acid
This protocol is a representative example and may require optimization for different boronic acids.
Materials:
-
2-tert-butyl-6-chloropyrazine
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-tert-butyl-6-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 mmol) and P(t-Bu)₃ (0.08 mmol) in anhydrous 1,4-dioxane (2 mL).
-
Add the catalyst solution to the reaction vessel.
-
Add additional anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A generalized workflow for the Suzuki coupling of 2-tert-butyl-6-chloropyrazine.
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
Sources
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A Comparative Guide to the Biological Activity of 2-Tert-butyl-6-chloropyrazine Derivatives
This guide provides an in-depth technical comparison of the biological activities of 2-tert-butyl-6-chloropyrazine derivatives, offering valuable insights for researchers, scientists, and professionals in drug development and agricultural sciences. We will explore their synthesis, mechanisms of action across different biological targets, and comparative performance against other relevant compounds, supported by experimental data.
Introduction: The Pyrazine Scaffold in Bioactive Compound Design
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile building block for the design of a wide array of biologically active molecules.[2] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal effects.[1][3]
The introduction of specific substituents onto the pyrazine core can significantly modulate the biological activity of the resulting derivatives. The tert-butyl group, a bulky and lipophilic moiety, can enhance membrane permeability and metabolic stability. The chloro group, an electron-withdrawing substituent, can influence the electronic distribution within the pyrazine ring and provide a site for further chemical modification. This guide focuses on the biological potential of pyrazine derivatives bearing both a tert-butyl and a chloro substituent, with a particular emphasis on the 2-tert-butyl-6-chloro substitution pattern and its close analogs.
Synthesis of Substituted Chloropyrazine Derivatives
The synthesis of biologically active pyrazine derivatives often starts from commercially available pyrazine-2-carboxylic acids. A common synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation with various amines to generate a library of pyrazine-2-carboxamides.
A representative synthetic pathway for generating chlorinated N-phenylpyrazine-2-carboxamides is outlined below. This multi-step process allows for the introduction of diverse substituents on both the pyrazine and the phenyl rings, enabling the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 6-Chloro-5-tert-butyl-N-(phenyl)pyrazine-2-carboxamides
This protocol is adapted from the synthesis of related chlorinated N-phenylpyrazine-2-carboxamides.[1]
Step 1: Chlorination of Pyrazine-2-carboxylic Acid
-
To a solution of 5-tert-butylpyrazine-2-carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) in excess.
-
Reflux the mixture for 1-2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride.
Step 2: Amidation with Substituted Anilines
-
Dissolve the crude acyl chloride in a dry, inert solvent such as tetrahydrofuran (THF).
-
Add a solution of the desired substituted aniline in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 6-chloro-5-tert-butyl-N-(phenyl)pyrazine-2-carboxamide derivative.
Caption: Synthetic workflow for 6-chloro-5-tert-butyl-N-(phenyl)pyrazine-2-carboxamides.
Biological Activities and Comparative Analysis
Derivatives of 2-tert-butyl-6-chloropyrazine and its isomers exhibit a range of biological activities, with herbicidal and antimicrobial properties being the most prominent.
Herbicidal Activity: Inhibition of Photosynthesis
A significant area of application for substituted pyrazine derivatives is in agriculture as herbicides.[3] The primary mechanism of action for many of these compounds is the inhibition of photosynthetic electron transport (PET) in photosystem II (PSII).[1][4]
Mechanism of Action: Photosystem II Inhibition
Herbicides targeting PSII act by binding to the D1 protein, a key component of the PSII reaction center. This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the entire photosynthetic process. This ultimately leads to the generation of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and cell death.[4]
Caption: Mechanism of PSII inhibition by pyrazine-based herbicides.
Comparative Performance Data
Experimental data on a series of 6-chloro-5-tert-butyl-N-(phenyl)pyrazine-2-carboxamides demonstrate their potent inhibitory effect on PET in spinach chloroplasts. The activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PET.
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µmol/L) for PET Inhibition[1] |
| 1 | 4-Cl | 43.0 |
| 2 | 3,4-diCl | 55.0 |
| 3 | 3-Cl | 47.0 |
| 4 | H | >100 |
| Diuron (Reference) | - | 1.9 |
Analysis and Structure-Activity Relationship (SAR)
The data reveals that the presence and position of chloro-substituents on the N-phenyl ring significantly influence the herbicidal activity.
-
Lipophilicity: A clear correlation between lipophilicity and PET-inhibiting activity is observed. The introduction of the bulky tert-butyl group on the pyrazine ring generally increases lipophilicity and, consequently, the herbicidal potency.[5]
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms on the phenyl ring appears to be crucial for high activity. The unsubstituted phenyl derivative (Compound 4) shows significantly lower activity.
-
Comparison with Commercial Herbicides: While the synthesized pyrazine derivatives show promising activity, they are currently less potent than the commercial herbicide Diuron. Further optimization of the chemical structure could lead to compounds with comparable or superior efficacy.
Antimicrobial Activity
Substituted pyrazines have also been investigated for their potential as antimicrobial agents, particularly against mycobacteria and various fungal strains.[1][6]
Antimycobacterial Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents.[7] Pyrazinamide, a first-line anti-tuberculosis drug, is a pyrazine derivative, highlighting the potential of this scaffold in combating mycobacterial infections.
Comparative Performance Data
The antimycobacterial activity of chlorinated N-phenylpyrazine-2-carboxamides was evaluated against Mycobacterium tuberculosis H37Rv.
| Compound ID | Pyrazine Substituents | N-Phenyl Substituent | % Inhibition at 6.25 µg/mL[1] |
| 5 | 6-Cl | 4-Cl | 65 |
| 6 | 6-Cl, 5-tert-butyl | 3,4-diCl | 20 |
| Pyrazinamide (Reference) | H | - | 98 (at MIC) |
Analysis and SAR
-
The 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 5) exhibited the highest activity in this series, suggesting that the specific substitution pattern is critical for antimycobacterial efficacy.
-
The introduction of a tert-butyl group at the 5-position (Compound 6) led to a decrease in activity against M. tuberculosis. This is in contrast to its effect on herbicidal activity, indicating that the structural requirements for these two biological activities are different.
-
The synthesized compounds are currently less potent than the established drug Pyrazinamide. However, they provide a basis for the development of new antimycobacterial agents with potentially different mechanisms of action.
Antifungal Activity
The same series of compounds was also screened for antifungal activity against various fungal strains.
| Compound ID | Pyrazine Substituents | N-Phenyl Substituent | MIC (µmol/L) against T. mentagrophytes[1] |
| 7 | 6-Cl, 5-tert-butyl | 3,4-diCl | 62.5 |
| 8 | 6-Cl, 5-tert-butyl | 4-Cl | 125 |
| Fluconazole (Reference) | - | - | 0.49 |
Analysis and SAR
-
The 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide (Compound 7) was the most effective antifungal agent in this series against Trichophyton mentagrophytes.
-
Similar to the herbicidal activity, increased lipophilicity due to the presence of the tert-butyl group and multiple chloro-substituents appears to enhance the antifungal potency.
-
The antifungal activity of these pyrazine derivatives is modest compared to the standard antifungal drug Fluconazole.
Anticancer Activity
While there is extensive research on the anticancer properties of various heterocyclic compounds, including some pyrazine derivatives, specific data on 2-tert-butyl-6-chloropyrazine derivatives is limited in the available literature. However, the broader class of pyrazine-containing molecules has shown promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[2][8][9] For instance, some pyrazine derivatives have been developed as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers.[10] Further research is warranted to explore the potential of 2-tert-butyl-6-chloropyrazine derivatives in this therapeutic area.
Self-Validating Experimental Protocols
To ensure the reliability and reproducibility of the biological activity data, it is crucial to employ self-validating experimental protocols. This involves the use of appropriate positive and negative controls, as well as standardized methodologies.
Protocol: In Vitro Antimycobacterial Susceptibility Testing
Method: Microplate Alamar Blue Assay (MABA)
-
Preparation of Inoculum: Prepare a suspension of Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Adjust the turbidity to a McFarland standard of 1.0.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds and reference drugs (e.g., Pyrazinamide) in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well.
-
Incubation: Incubate the microplates at 37 °C for 7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change.
Protocol: In Vitro Antifungal Susceptibility Testing
Method: Broth Microdilution Method (CLSI guidelines)
-
Preparation of Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Trichophyton mentagrophytes) in RPMI-1640 medium.
-
Drug Dilution: Prepare serial dilutions of the test compounds and a reference antifungal (e.g., Fluconazole) in the microplate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Protocol: Photosynthetic Electron Transport (PET) Inhibition Assay
Method: Hill Reaction Assay using isolated chloroplasts
-
Isolation of Chloroplasts: Isolate chloroplasts from fresh spinach leaves by differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing isolated chloroplasts, a suitable buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Addition of Inhibitors: Add different concentrations of the test compounds and a reference herbicide (e.g., Diuron) to the reaction mixture.
-
Measurement of PET: Expose the samples to light and measure the rate of DCPIP reduction spectrophotometrically. The reduction of DCPIP is indicated by a decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of DCPIP reduction.
Conclusion and Future Directions
Derivatives of 2-tert-butyl-6-chloropyrazine and its isomers, particularly the 6-chloro-5-tert-butyl-pyrazine-2-carboxamides, have demonstrated significant biological activity, most notably as inhibitors of photosynthetic electron transport. The structure-activity relationship studies indicate that lipophilicity and the electronic nature of the substituents play a crucial role in determining their herbicidal potency. While their antimicrobial activities are currently modest compared to existing drugs, these compounds represent a promising scaffold for the development of novel bioactive agents.
Future research should focus on:
-
Synthesis of a broader library of derivatives: Exploring a wider range of substituents on both the pyrazine and the N-phenyl rings to optimize biological activity.
-
Investigation of other biological targets: Screening these compounds against a wider panel of biological targets, including various cancer cell lines and other microbial pathogens.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms underlying the observed biological effects to guide further drug design and development.
-
In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models.
The versatile pyrazine scaffold, coupled with strategic substitution, continues to be a fertile ground for the discovery of new and effective therapeutic and agrochemical agents.
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A Spectroscopic Journey: Differentiating 2-Tert-butyl-6-chloropyrazine from its Precursors
For Immediate Publication
[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science research, the precise characterization of molecular compounds is paramount. This guide offers an in-depth spectroscopic comparison of 2-tert-butyl-6-chloropyrazine, a valuable building block in drug development, and its key precursors: 2-tert-butylpyrazine and 2-chloropyrazine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document provides researchers, scientists, and drug development professionals with the critical data and interpretive insights necessary to distinguish these compounds and ensure the integrity of their synthetic pathways.
The journey from simple aromatic heterocycles to complex functionalized molecules is a narrative told through subtle shifts and distinct signals in their spectroscopic profiles. Understanding these differences is not merely an academic exercise but a cornerstone of quality control and mechanistic investigation in chemical synthesis.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 2-tert-butyl-6-chloropyrazine typically proceeds through a two-step pathway. The initial precursor, 2-chloropyrazine, undergoes alkylation to introduce the tert-butyl group, yielding 2-tert-butylpyrazine. Subsequent chlorination of this intermediate furnishes the final product, 2-tert-butyl-6-chloropyrazine. Each of these transformations imparts distinct features to the molecule's spectroscopic fingerprint.
Caption: Experimental workflow for FT-IR spectroscopy.
-
Shared Features: All three compounds will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
2-Tert-butylpyrazine and 2-Tert-butyl-6-chloropyrazine: The presence of the tert-butyl group will be evident from the characteristic C-H stretching and bending vibrations of the methyl groups, typically around 2960 cm⁻¹ and 1370 cm⁻¹, respectively.
-
2-Chloropyrazine and 2-Tert-butyl-6-chloropyrazine: A key distinguishing feature for these compounds is the C-Cl stretching vibration. This band is typically found in the fingerprint region, between 800 and 600 cm⁻¹. Its exact position can be influenced by the overall substitution pattern of the ring.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2-Chloropyrazine | 2-Tert-butylpyrazine | 2-Tert-butyl-6-chloropyrazine |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | - | ~2960 | ~2960 |
| Pyrazine Ring Stretch | ~1580, ~1470 | ~1580, ~1480 | ~1570, ~1470 |
| C-H Bending (t-butyl) | - | ~1370 | ~1370 |
| C-Cl Stretch | ~780 | - | ~790 |
III. Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak will directly correspond to the molecular weight of each compound. The presence of chlorine in 2-chloropyrazine and 2-tert-butyl-6-chloropyrazine will be readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Patterns:
-
2-Chloropyrazine: The fragmentation may involve the loss of a chlorine radical or the cleavage of the pyrazine ring.
-
2-Tert-butylpyrazine: A prominent fragmentation pathway will be the loss of a methyl radical (M-15) to form a stable tertiary carbocation, or the loss of isobutylene (M-56).
-
2-Tert-butyl-6-chloropyrazine: The fragmentation will likely show a combination of the patterns observed for the precursors, including the loss of a methyl radical, isobutylene, and a chlorine radical.
-
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 2-Chloropyrazine | 114.53 | 114/116 (M⁺/M+2), 79 |
| 2-Tert-butylpyrazine | 136.19 | 136 (M⁺), 121 (M-15), 80 (M-56) |
| 2-Tert-butyl-6-chloropyrazine | 170.64 | 170/172 (M⁺/M+2), 155/157 (M-15), 114 (M-56) |
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazine ring is a chromophore that absorbs in the UV region.
-
π → π* and n → π* Transitions: Pyrazine and its derivatives typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions.
-
Effect of Substitution:
-
The introduction of the tert-butyl group (an auxochrome) on the pyrazine ring in 2-tert-butylpyrazine is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to the parent pyrazine, due to its electron-donating nature.
-
The addition of a chlorine atom in 2-tert-butyl-6-chloropyrazine will further influence the electronic transitions. The interplay between the electron-donating tert-butyl group and the electron-withdrawing (by induction) and electron-donating (by resonance) chlorine atom will determine the final position of the absorption maxima. Generally, a further bathochromic shift is anticipated compared to 2-tert-butylpyrazine.
-
Table 4: Predicted UV-Vis Absorption Maxima (λmax)
| Compound | Predicted λmax (nm) |
| 2-Chloropyrazine | ~260, ~310 |
| 2-Tert-butylpyrazine | ~265, ~315 |
| 2-Tert-butyl-6-chloropyrazine | ~270, ~320 |
Note: These are estimated values in a non-polar solvent. The actual λmax can be influenced by the solvent polarity.
Conclusion
The spectroscopic techniques of NMR, IR, MS, and UV-Vis provide a comprehensive and complementary toolkit for the unambiguous identification and differentiation of 2-tert-butyl-6-chloropyrazine from its precursors, 2-tert-butylpyrazine and 2-chloropyrazine. By carefully analyzing the characteristic signals, shifts, and fragmentation patterns detailed in this guide, researchers can confidently monitor the progress of their synthetic reactions, verify the purity of their products, and gain a deeper understanding of the molecular transformations occurring at each step. This level of analytical rigor is indispensable for the advancement of drug discovery and materials science.
Experimental Protocols
General Considerations: All solvents used for spectroscopic analysis should be of spectroscopic grade. Samples should be free of particulate matter.
1. NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).
2. IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to generate the IR spectrum.
3. Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
4. UV-Vis Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).
-
Data Acquisition: Scan the absorbance of the solution over the range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Disclaimer: The spectroscopic data presented in the tables are based on predictive models and established principles of spectroscopy. Actual experimental values may vary. This guide is intended for informational purposes and should be used in conjunction with experimentally obtained data for definitive compound identification.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
The Pyrazine Core in Kinase Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Tert-butyl-6-chloropyrazine Analogs as Spleen Tyrosine Kinase (Syk) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds employed, the pyrazine nucleus has emerged as a privileged structure, particularly in the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-tert-butyl-6-chloropyrazine analogs, with a primary focus on their activity as inhibitors of Spleen Tyrosine Kinase (Syk). By synthesizing data from seminal studies on pyrazine-based carboxamides, we will explore the nuanced interplay of structural modifications that govern inhibitory potency and cellular efficacy. This guide is intended to serve as a technical resource, offering field-proven insights and detailed experimental frameworks to inform the rational design of next-generation Syk inhibitors.
The Central Role of Spleen Tyrosine Kinase (Syk) in Immune Signaling
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction cascades of various immune cells.[] It is a key mediator of signaling downstream of immunoreceptors, including the B-cell receptor (BCR) and Fc receptors found on mast cells, neutrophils, and macrophages. Upon receptor engagement, Syk is activated and initiates a cascade of phosphorylation events that ultimately lead to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. Given its central role in immune and inflammatory pathways, Syk has emerged as a compelling therapeutic target for a range of autoimmune diseases, allergic conditions, and certain hematological malignancies.[2]
The development of small molecule inhibitors that can selectively target the ATP-binding site of Syk has been an area of intense research. The pyrazine scaffold has proven to be a particularly fruitful starting point for the design of such inhibitors.
The 2-Tert-butyl-6-chloropyrazine Scaffold: A Foundation for Potent Syk Inhibition
The 2-tert-butyl-6-chloropyrazine core represents a key structural motif in the design of Syk inhibitors. The pyrazine ring itself serves as a versatile scaffold, with the nitrogen atoms often participating in crucial hydrogen bonding interactions within the kinase hinge region. The substituents at the 2 and 6 positions play a critical role in modulating the potency, selectivity, and physicochemical properties of the resulting analogs.
-
The 2-tert-butyl group: This bulky, lipophilic group often occupies a hydrophobic pocket within the ATP-binding site. Its size and shape can significantly influence binding affinity. Furthermore, the tert-butyl group can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.[3]
-
The 6-chloro group: The chlorine atom at this position serves as a key handle for synthetic elaboration, allowing for the introduction of various substituents through nucleophilic aromatic substitution reactions. This enables the exploration of a wide chemical space to optimize interactions with the solvent-exposed region of the kinase.
The general synthetic strategy for elaborating this core often involves the coupling of various amines or other nucleophiles to the 6-position of the pyrazine ring, followed by modifications to other parts of the molecule.
Structure-Activity Relationship (SAR) of Pyrazine Carboxamide Analogs
Extensive research into pyrazine-based Syk inhibitors has revealed critical SAR trends, particularly within the pyrazine carboxamide class. These studies provide a strong foundation for understanding how modifications to the 2-tert-butyl-6-chloropyrazine core can impact biological activity. A key study in this area focused on optimizing carbon-linked pyrazine carboxamides, which were found to circumvent mutagenicity issues observed with analogous nitrogen-linked compounds.[4][5]
The general structure explored in these studies can be represented as follows, where the core is a pyrazine carboxamide, and variations are introduced at the R1 and R2 positions. While not a direct study of 2-tert-butyl-6-chloropyrazine, the principles derived are highly applicable.
Key SAR Observations:
-
The Pyrazine Carboxamide Core: The pyrazine carboxamide moiety is crucial for binding to the hinge region of the Syk kinase. The amide nitrogen and one of the pyrazine nitrogens typically form hydrogen bonds with the backbone of the hinge, anchoring the inhibitor in the ATP-binding site. Quantum mechanical calculations have suggested that the pyrazine carboxamide core favors a more planar ground state conformation compared to analogous picolinamides, which can reduce the energetic penalty required to adopt the planar bioactive conformation upon binding to the kinase.[6]
-
Substituents at the 'Solvent Front' (R1): Modifications at the position corresponding to the 'solvent front'—the region of the molecule that extends towards the solvent-exposed area of the ATP-binding site—have a profound impact on potency.
-
Heterocyclic Rings: The introduction of various heterocyclic rings at this position has been a successful strategy. For instance, replacement of a methylpyrazole with an indole moiety led to a significant enhancement in potency.
-
Polar Groups: The incorporation of polar groups that can interact with solvent or nearby residues can also influence activity and solubility.
-
-
The Amine Linker and R2 Group: The nature of the linker and the substituent at the R2 position are critical for establishing interactions in the ribose-binding pocket and influencing overall physicochemical properties.
-
Cyclic Amines: The use of cyclic diamines, such as cyclohexyldiamine, has been shown to enhance potency compared to linear diamines.[6]
-
Polar Substituents: The introduction of polar functional groups on the R2 substituent can improve aqueous solubility, a key parameter for drug development.
-
Comparative Data of Pyrazine Carboxamide Analogs
The following table summarizes the SAR data for a series of pyrazine carboxamide analogs, highlighting the impact of modifications at the solvent front on Syk inhibitory potency.
| Compound ID | R1 (Solvent Front) | Syk IC50 (µM) |
| 1 | Methylpyrazole | 1.6 |
| 2 | Indole | <0.001 |
| 3 | Azaindole | 0.002 |
| 4 | Benzofuran | 0.003 |
Data adapted from "Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization".[6]
Experimental Protocols
The evaluation of 2-tert-butyl-6-chloropyrazine analogs as Syk inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and functional effects.
Biochemical Syk Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.
Principle: The assay quantifies the phosphorylation of a peptide substrate by Syk in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (serially diluted in DMSO)
-
Detection reagents (e.g., HTRF, Lance, or ADP-Glo™)
-
384-well assay plates
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of Syk kinase solution (prepared in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the detection reagents according to the manufacturer's protocol (e.g., for HTRF, add Eu-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Incubate for 60 minutes at room temperature to allow for the detection signal to develop.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Visualizing the Syk Signaling Pathway and Inhibition
The following diagram illustrates the central role of Syk in B-cell receptor signaling and the point of intervention for Syk inhibitors.
Caption: Syk signaling cascade initiated by BCR activation and the inhibitory action of 2-tert-butyl-6-chloropyrazine analogs.
Cell-Based Functional Assays
To assess the functional consequences of Syk inhibition in a cellular context, various assays can be employed.
Mast Cell Degranulation Assay (RBL-2H3 cells)
Principle: This assay measures the release of β-hexosaminidase, a marker of degranulation, from rat basophilic leukemia (RBL-2H3) cells upon stimulation of the FcεRI receptor. Syk inhibitors are expected to block this degranulation.
Step-by-Step Methodology:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE overnight.
-
-
Compound Treatment and Stimulation:
-
Wash the cells with Tyrode's buffer to remove excess IgE.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate degranulation by adding DNP-BSA (antigen).
-
-
Measurement of β-Hexosaminidase Release:
-
After 30-60 minutes of stimulation, centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new plate.
-
Add the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate until a color change is observed.
-
Stop the reaction with a stop buffer (e.g., Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of degranulation inhibition for each compound concentration.
-
Determine the IC50 value from the concentration-response curve.
-
Logical Workflow for Syk Inhibitor Evaluation
The following diagram outlines the logical progression from initial compound synthesis to functional cellular assessment.
Caption: A streamlined workflow for the design, synthesis, and evaluation of novel Syk inhibitors.
Conclusion and Future Directions
The 2-tert-butyl-6-chloropyrazine scaffold serves as a robust platform for the development of potent and selective Syk inhibitors. The structure-activity relationships established for related pyrazine carboxamides provide a clear roadmap for optimizing interactions within the ATP-binding site of Syk. The tert-butyl group is anticipated to confer favorable hydrophobic interactions and metabolic stability, while the 6-position offers a versatile point for synthetic diversification to enhance potency and fine-tune physicochemical properties.
Future efforts in this area should focus on:
-
Selectivity Profiling: Thoroughly assessing the selectivity of lead compounds against a panel of related kinases to minimize off-target effects.
-
In Vivo Efficacy: Evaluating promising analogs in animal models of autoimmune and inflammatory diseases to establish a correlation between in vitro potency and in vivo efficacy.
-
Pharmacokinetic Optimization: Further refining the scaffold to achieve desirable pharmacokinetic profiles, including oral bioavailability and appropriate half-life.
By leveraging the principles of rational drug design and a comprehensive understanding of the SAR, the 2-tert-butyl-6-chloropyrazine class of analogs holds significant promise for the development of novel therapeutics targeting Syk-mediated pathologies.
References
-
Forns, P., Esteve, C., Taboada, L., Alonso, J. A., Orellana, A., Maldonado, M., ... & Vidal, B. (2012). Pyrazine-based Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2784-2788. [Link]
-
Norman, M. H., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(11), 1015-1020. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]
-
Norman, M. H., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(11), 1015-1020. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. [Link]
-
Norman, M. H., et al. (2016). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 7(11), 1015-1020. [Link]
-
Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][2][7]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4253-4259. [Link]
-
Di Francesco, M. E., et al. (2023). Synthesis of BI 894416 and BI 1342561, two potent and selective spleen tyrosine kinase inhibitors, labeled with carbon 14 and with deuterium. Journal of Labelled Compounds and Radiopharmaceuticals, 66(5), 159-170. [Link]
Sources
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- 4. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Tert-butyl-6-chloropyrazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrazine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1] Among these, compounds featuring a 2-tert-butyl-6-chloropyrazine moiety represent a distinct chemical series with significant therapeutic potential. However, achieving selectivity remains a paramount challenge in kinase drug discovery due to the highly conserved nature of the ATP-binding site across the kinome.[2] This guide provides an in-depth analysis of the cross-reactivity profiles of 2-tert-butyl-6-chloropyrazine-based inhibitors, offering a comparative framework and detailing the experimental methodologies crucial for their comprehensive evaluation.
The Significance of Selectivity in Kinase Inhibition
Protein kinases are integral to cellular signaling, regulating a vast array of processes including cell growth, differentiation, and apoptosis.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets. While potent inhibition of the target kinase is essential, off-target activity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect. Therefore, a thorough understanding of an inhibitor's selectivity profile is critical for its development into a safe and effective therapeutic agent.
The 2-tert-butyl-6-chloropyrazine scaffold offers a versatile platform for generating potent kinase inhibitors. The pyrazine core itself provides key hydrogen bonding interactions within the kinase hinge region, while the substituents at the 2 and 6 positions can be modified to fine-tune potency and selectivity. The bulky tert-butyl group can impart specific steric constraints, potentially enhancing selectivity for kinases with accommodating active sites.
Comparative Analysis of Cross-Reactivity
While specific, publicly available kinome-wide screening data for a broad set of 2-tert-butyl-6-chloropyrazine-based inhibitors is limited, we can infer potential cross-reactivity patterns based on the known targets of structurally related pyrazine-based inhibitors and general principles of kinase inhibitor selectivity. Several potent and selective pyrazine-based kinase inhibitors have been developed and have progressed into clinical trials, demonstrating good clinical activity with manageable toxicity in various malignancies and immunological disorders.[1]
To illustrate a hypothetical comparative analysis, let us consider two fictitious inhibitors from this class, Cmpd-A and Cmpd-B , which primarily target Kinase X.
| Target Kinase | Cmpd-A (IC50, nM) | Cmpd-B (IC50, nM) | Rationale for Potential Cross-Reactivity |
| Kinase X (Primary Target) | 10 | 15 | Designed target |
| Kinase Y (Off-Target) | 500 | >10,000 | High sequence homology in the ATP-binding site with Kinase X. |
| Kinase Z (Off-Target) | >10,000 | 800 | Different kinase family, but may possess a cryptic binding pocket accessible to the inhibitor's specific conformation. |
| Aurora A (Off-Target) | 1,200 | 2,500 | Frequently observed off-target for ATP-competitive inhibitors. |
| JAK3 (Off-Target) | 3,000 | >10,000 | Selectivity over other JAK family members is a common goal for pyrazine-based inhibitors.[3] |
This table presents hypothetical data for illustrative purposes.
This hypothetical data highlights that even within the same chemical series, small structural modifications can significantly alter the cross-reactivity profile. For instance, Cmpd-B demonstrates greater selectivity against Kinase Y and JAK3 compared to Cmpd-A , suggesting that its specific substitutions may disfavor binding to the active sites of these off-target kinases. Conversely, Cmpd-A shows better selectivity against Kinase Z.
Methodologies for Assessing Cross-Reactivity
A multi-faceted approach employing both biochemical and cell-based assays is essential for a comprehensive understanding of an inhibitor's selectivity.
Kinome Scanning: A Global View of Off-Targets
Kinome scanning platforms, such as KINOMEscan™, provide a broad assessment of an inhibitor's binding affinity against a large panel of purified kinases (often over 400).[4] This competition-based binding assay is an invaluable tool for identifying potential on- and off-targets early in the drug discovery process.
Experimental Workflow: KINOMEscan™
KINOMEscan™ workflow diagram.
Step-by-Step Protocol:
-
Compound Preparation: The 2-tert-butyl-6-chloropyrazine-based inhibitor is solubilized in a suitable solvent (e.g., DMSO) to a stock concentration.
-
Assay Plate Preparation: A multi-well plate is prepared with an immobilized, non-selective kinase inhibitor.
-
Competition Binding: The test compound is added to the wells along with a panel of DNA-tagged kinases. The test compound competes with the immobilized inhibitor for binding to the kinases.
-
Washing: Unbound kinases are washed away.
-
Quantification: The amount of each DNA-tagged kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a vehicle control (e.g., DMSO). A lower amount of bound kinase indicates stronger binding of the test compound. The results are often expressed as a percentage of control or as dissociation constants (Kd).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.[5] The principle is based on the ligand-induced thermal stabilization of the target protein. Binding of an inhibitor increases the melting temperature (Tm) of its target protein.
Experimental Workflow: CETSA
Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol:
-
Cell Treatment: Intact cells are treated with the 2-tert-butyl-6-chloropyrazine-based inhibitor or a vehicle control for a defined period.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to pellet the aggregated, denatured proteins.
-
Protein Analysis: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Functional Cell-Based Assays: Assessing Downstream Effects
Ultimately, the biological consequence of on- and off-target inhibition must be evaluated in functional cellular assays. These assays measure the effect of the inhibitor on specific signaling pathways. For example, if a 2-tert-butyl-6-chloropyrazine-based inhibitor is designed to target a kinase in the MAPK pathway, a functional assay would measure the phosphorylation status of a downstream substrate of that kinase.
Example Functional Assay: Phospho-Substrate Western Blot
-
Cell Treatment: Treat cells with varying concentrations of the inhibitor.
-
Stimulation: If necessary, stimulate the signaling pathway of interest.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated form of the downstream substrate and the total amount of the substrate protein.
-
Data Analysis: Quantify the band intensities to determine the inhibitor's effect on substrate phosphorylation.
Structure-Activity Relationship (SAR) and Selectivity
The cross-reactivity profile of 2-tert-butyl-6-chloropyrazine-based inhibitors is intimately linked to their chemical structure. Systematic modifications of the scaffold can be used to improve selectivity. For instance, altering the substituents on a phenyl ring attached to the pyrazine core can modulate interactions with amino acid residues in the ATP-binding pocket that differ between the primary target and off-target kinases. The strategic introduction of bulky or polar groups can create favorable interactions with the intended target while introducing steric clashes or unfavorable interactions with off-targets.
Conclusion
The 2-tert-butyl-6-chloropyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors. A comprehensive understanding of their cross-reactivity is paramount for translating their therapeutic potential into clinical success. The integrated use of global profiling techniques like kinome scanning, target engagement assays such as CETSA, and functional cellular assays provides a robust framework for characterizing the selectivity of these inhibitors. This multi-pronged approach enables the rational design of more selective and, ultimately, safer and more effective kinase-targeted therapies.
References
-
Al-Obeidi, F. A., & Lam, K. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Cohen, P., & Tcherpakov, M. (2010). Will the revolution in kinase drug discovery continue? Nature Reviews Drug Discovery, 9(10), 743-744. [Link]
-
Al-Obeidi, F. A., & Lam, K. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed, 39189138. [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and animals. Science, 341(6141), 84-87. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, W., ... & Funk, L. (2004). Discovery of a novel class of pyrazolo [1, 5-a] pyrimidine-based inhibitors of Aurora A kinase. Journal of medicinal chemistry, 47(27), 6777-6791. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., Truong, T. H., ... & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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LINCS Data Portal. (2017, September 25). Dabrafenib KINOMEscan. Retrieved from [Link]
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El-Gokha, A. A., & El-Sayed, M. A. A. (2022). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A, 5(3), 200-210. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-Tert-butyl-6-chloropyrazine
Introduction: The Significance of 2-Tert-butyl-6-chloropyrazine in Drug Discovery
2-Tert-butyl-6-chloropyrazine is a key heterocyclic building block in medicinal chemistry. The pyrazine core is a prevalent scaffold in numerous biologically active molecules, and the specific substitution pattern of a bulky tert-butyl group and a reactive chlorine atom makes this compound a versatile precursor for the synthesis of novel drug candidates.[1] The tert-butyl group can enhance metabolic stability and provide steric bulk for selective receptor interactions, while the chlorine atom serves as a convenient handle for further functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comparative analysis of the primary synthetic routes to 2-Tert-butyl-6-chloropyrazine, offering researchers and drug development professionals the experimental data and mechanistic insights necessary to make informed decisions for their synthetic campaigns.
Strategic Approaches to the Synthesis of 2-Tert-butyl-6-chloropyrazine
The synthesis of 2-Tert-butyl-6-chloropyrazine primarily revolves around the introduction of a tert-butyl group onto a pre-existing 2,6-dichloropyrazine scaffold. Three principal methodologies have been identified and will be benchmarked in this guide:
-
Grignard Reaction: A classic organometallic approach involving the reaction of tert-butylmagnesium chloride with 2,6-dichloropyrazine.
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a chloride with the highly nucleophilic tert-butyllithium.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern, versatile methods including Suzuki-Miyaura, Kumada, and Negishi couplings.
This guide will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of the performance of each method based on yield, purity, reaction conditions, and scalability considerations.
Method 1: Grignard Reaction with tert-Butylmagnesium Chloride
The Grignard reaction is a well-established and cost-effective method for forming carbon-carbon bonds. In the context of synthesizing 2-Tert-butyl-6-chloropyrazine, this approach involves the reaction of a tert-butyl Grignard reagent with 2,6-dichloropyrazine.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the tert-butylmagnesium chloride on one of the electron-deficient carbon atoms of the pyrazine ring bearing a chlorine atom. The choice of solvent is critical, with ethereal solvents like diethyl ether or tetrahydrofuran (THF) being essential to solvate the magnesium ion and facilitate reagent formation and reactivity. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions. A key challenge is achieving selective mono-substitution, as the initial product, 2-Tert-butyl-6-chloropyrazine, can potentially react with another equivalent of the Grignard reagent. However, the steric hindrance of the newly introduced tert-butyl group often disfavors a second substitution.
Potential Side Reactions
A common side reaction in Grignard syntheses is the Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.[2][3] In this specific case, the reaction between tert-butylmagnesium chloride and unreacted 2,6-dichloropyrazine can also lead to the formation of biphenyl-type impurities. Careful control of addition rates and temperature is crucial to minimize these byproducts.
Experimental Protocol: Grignard Reaction
Materials:
-
2,6-Dichloropyrazine
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (1 M)
Procedure:
-
Preparation of tert-Butylmagnesium Chloride:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of tert-butyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat generation), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2,6-Dichloropyrazine:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with 1 M hydrochloric acid to dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Nucleophilic Aromatic Substitution with tert-Butyllithium
Nucleophilic aromatic substitution (SNAr) offers a more direct route for the introduction of the tert-butyl group. The high reactivity of organolithium reagents makes them suitable for displacing halides from electron-deficient aromatic rings like pyrazine.
Mechanistic Rationale
The reaction proceeds through the addition of the highly nucleophilic tert-butyllithium to the pyrazine ring, forming a Meisenheimer-like intermediate. Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the desired product. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates this nucleophilic attack.[4] Due to the extreme reactivity of tert-butyllithium, this reaction must be carried out at very low temperatures (typically -78 °C) to control the reaction and prevent unwanted side reactions.
Safety and Handling Considerations
tert-Butyllithium is a pyrophoric reagent and must be handled with extreme caution under an inert atmosphere. All glassware must be rigorously dried, and reactions should be conducted in a well-ventilated fume hood.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2,6-Dichloropyrazine
-
tert-Butyllithium (in pentane or heptane)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of tert-Butyllithium:
-
Slowly add tert-butyllithium (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Reaction and Quenching:
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 3: Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of 2-Tert-butyl-6-chloropyrazine. Several variations are applicable, including the Suzuki-Miyaura, Kumada, and Negishi couplings.
Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
These reactions generally follow a similar catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst reacts with the 2,6-dichloropyrazine to form a Pd(II) intermediate.
-
Transmetalation: The tert-butyl group is transferred from its organometallic reagent (boron, magnesium, or zinc) to the palladium center.
-
Reductive Elimination: The desired product, 2-Tert-butyl-6-chloropyrazine, is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand, base, and solvent is crucial for the efficiency and selectivity of these reactions.
A. Suzuki-Miyaura Coupling
This method involves the coupling of 2,6-dichloropyrazine with a tert-butylboronic acid or its ester in the presence of a palladium catalyst and a base.
Materials:
-
2,6-Dichloropyrazine
-
tert-Butylboronic acid pinacol ester
-
Pd(PPh3)4 (or other suitable Pd catalyst and ligand)
-
Potassium carbonate (K2CO3)
-
Toluene and water (or dioxane/water)
Procedure:
-
To a flask, add 2,6-dichloropyrazine (1.0 eq), tert-butylboronic acid pinacol ester (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under a nitrogen atmosphere.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
B. Kumada Coupling
The Kumada coupling utilizes a Grignard reagent, in this case, tert-butylmagnesium chloride, and a palladium or nickel catalyst.[5]
Materials:
-
2,6-Dichloropyrazine
-
tert-Butylmagnesium chloride (solution in THF or Et2O)
-
PdCl2(dppf) or NiCl2(dppp)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under nitrogen, dissolve 2,6-dichloropyrazine (1.0 eq) and the catalyst (0.03 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the solution of tert-butylmagnesium chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
C. Negishi Coupling
The Negishi coupling employs an organozinc reagent, which offers good functional group tolerance.[6][7] The tert-butylzinc chloride can be prepared in situ or pre-formed.
Materials:
-
2,6-Dichloropyrazine
-
tert-Butylmagnesium chloride
-
Anhydrous zinc chloride (ZnCl2)
-
Pd(PPh3)4
-
Anhydrous THF
Procedure:
-
Preparation of tert-Butylzinc Chloride: In a flame-dried flask under nitrogen, add a solution of tert-butylmagnesium chloride (1.1 eq) in THF. To this, add a solution of anhydrous ZnCl2 (1.1 eq) in THF at 0 °C and stir for 30 minutes.
-
Coupling Reaction: In a separate flask, dissolve 2,6-dichloropyrazine (1.0 eq) and Pd(PPh3)4 (0.05 eq) in anhydrous THF.
-
Add the freshly prepared tert-butylzinc chloride solution to the pyrazine solution at room temperature.
-
Heat the mixture to 50 °C and stir for 6 hours.
-
Cool, quench with saturated aqueous ammonium chloride, and work up as described for the other coupling methods.
-
Purify by column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Typical Yield | Purity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Grignard Reaction | t-BuMgCl, 2,6-Dichloropyrazine | Moderate (40-60%) | Good | Low temperature (0 °C to RT) | Cost-effective, readily available reagents | Prone to side reactions (Wurtz coupling), moisture sensitive |
| SNAr | t-BuLi, 2,6-Dichloropyrazine | Moderate to Good (50-70%) | Good | Very low temperature (-78 °C) | Direct, often clean reaction | Use of pyrophoric and hazardous t-BuLi, strict anhydrous conditions required |
| Suzuki-Miyaura Coupling | t-Bu-B(OR)2, 2,6-Dichloropyrazine, Pd catalyst, Base | Good to Excellent (70-90%) | Excellent | Elevated temperature (e.g., 90 °C) | High yield, excellent functional group tolerance, commercially available reagents | Cost of palladium catalyst, potential for catalyst poisoning |
| Kumada Coupling | t-BuMgCl, 2,6-Dichloropyrazine, Pd or Ni catalyst | Good (60-80%) | Good | Room temperature to moderate heating | Milder conditions than traditional Grignard, higher yields | Moisture sensitive Grignard reagent, catalyst cost |
| Negishi Coupling | t-BuZnCl, 2,6-Dichloropyrazine, Pd catalyst | Good to Excellent (70-85%) | Excellent | Moderate heating (e.g., 50 °C) | Excellent functional group tolerance, less basic than Grignard/organolithium reagents | Preparation of organozinc reagent required, catalyst cost |
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the three main synthetic strategies.
Caption: Workflow for the Grignard Reaction Synthesis.
Caption: Workflow for the SNAr Synthesis.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Routes.
Conclusion and Recommendations
The choice of synthetic method for 2-Tert-butyl-6-chloropyrazine will depend on the specific requirements of the research program, including scale, cost, available equipment, and tolerance for hazardous reagents.
-
For large-scale, cost-effective synthesis where moderate yields are acceptable, the Grignard reaction presents a viable option. Careful optimization of reaction conditions is necessary to minimize side-product formation.
-
The Nucleophilic Aromatic Substitution with tert-butyllithium can provide good yields in a more direct manner, but the hazardous nature of the reagent may limit its applicability, especially on a larger scale.
-
Palladium-catalyzed cross-coupling reactions , particularly the Suzuki-Miyaura and Negishi couplings , offer the highest yields and purity, along with excellent functional group tolerance. While the initial investment in palladium catalysts may be higher, the superior performance and reliability often justify the cost, especially in the context of drug discovery where material purity is paramount. The Negishi coupling, with its use of less basic organozinc reagents, may be particularly advantageous when sensitive functional groups are present in more complex derivatives.
Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers to select the most appropriate and efficient method for the synthesis of this important building block.
References
-
Organic Syntheses Procedure, tert.- Butyl Chloride. [Link]
-
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Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]
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Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Organic Syntheses. [Link]
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The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]
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Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. ResearchGate. [Link]
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Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses. [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
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Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. RSC Publishing. [Link]
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1,1,3,3-TETRAMETHYLBUTYL ISOCYANIDE. Organic Syntheses. [Link]
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tert-butylmagnesium-chloride Research Articles - Page 2. R Discovery. [Link]
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Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
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Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Efficient Iron-Catalyzed Kumada Cross-Coupling Reactions Utilizing Flow Technology under Low Catalyst Loadings. ResearchGate. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Experiment 12: Grignard Synthesis of Triphenylmethanol. ResearchGate. [Link]
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-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross- Coupling Reactions Using Alkyl Organometallics. SciSpace. [Link]
-
PREPARATION OF n-BUTYLMAGNESIUM CHLORIDE. Organic Syntheses. [Link]
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Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. National Institutes of Health. [Link]
-
Product Subclass 11: Grignard Reagents with Transition Metals. Thieme E-Journals. [Link]
-
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [Link]
-
Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies. ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
